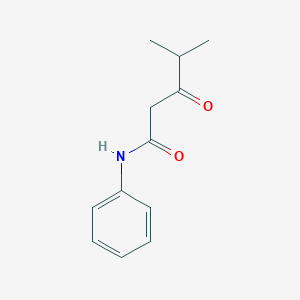

4-Methyl-3-oxo-N-phenylpentanamid

Übersicht

Beschreibung

4-methyl-3-oxo-N-phenylpentanamide, also known as phenylpentanoic acid, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 115-117°C. This compound was first synthesized in the 1970s and has since become an important building block in the synthesis of other compounds. It is widely used in the pharmaceutical, food, and cosmetic industries due to its unique properties.

Wissenschaftliche Forschungsanwendungen

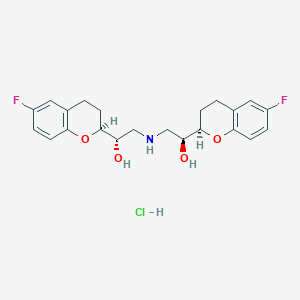

Synthese von Atorvastatin-Lacton

4-Methyl-3-oxo-N-phenylpentanamid wurde bei der Synthese von Atorvastatin-Lacton verwendet, einem wichtigen Zwischenprodukt bei der Herstellung des Antihyperlipidämie-Medikaments Atorvastatin-Calcium . Der Prozess beinhaltet eine Hantzsch-artige sequentielle Dreikomponentenreaktion unter Hochgeschwindigkeits-Schwingmahlbedingungen .

Zwischenprodukt in der organischen Synthese

Aufgrund seiner reaktiven α,β-ungesättigten Carbonylgruppe dient this compound als vielseitiges Zwischenprodukt bei der Synthese verschiedener Klassen von Verbindungen von biologischem und physikalischem Interesse .

Synthese von Chalkonen

Chalkone sind Vorläufer der Biosynthese von Flavonoiden, die in Pflanzen vorkommen. Diese Motive dienen einer breiten Palette von Anwendungen, von synthetischen über pharmakologische bis hin zu physikalischen Bereichen . Das Vorhandensein einer reaktiven α,β-ungesättigten Carbonylgruppe in Chalkonen macht sie zu einem vielseitigen Zwischenprodukt bei der Synthese verschiedener Klassen von Verbindungen von biologischem und physikalischem Interesse .

Synthese von Imidazolen

Imidazole sind ein wichtiges heterocyclisches Strukturmotiv in funktionellen Molekülen und werden in einer Vielzahl von Anwendungen eingesetzt . Die Entwicklung neuartiger Methoden für die regiogesteuerte Synthese von substituierten Imidazolen ist von strategischer Bedeutung .

Synthese von Pyrazolderivaten

Neuere Forschungen haben faszinierende Anwendungen der Pyrazolstruktur in der organischen Synthese aufgedeckt, wo es sowohl als dirigierende als auch als transformierende Gruppe fungiert . Pyrazol dient als fundamentales Element, das in verschiedenen kleinen Molekülen vorhanden ist und eine vielfältige Bandbreite an landwirtschaftlichen und pharmazeutischen Aktivitäten aufweist .

Anwendungen in der Materialwissenschaft

This compound könnte aufgrund seiner chemischen Struktur und Eigenschaften potenziell in Anwendungen in der Materialwissenschaft verwendet werden

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Eigenschaften

IUPAC Name |

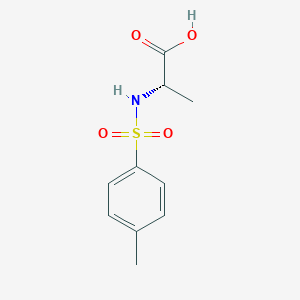

4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHRFDCBLJVNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436892 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124401-38-3 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

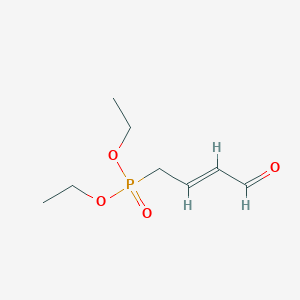

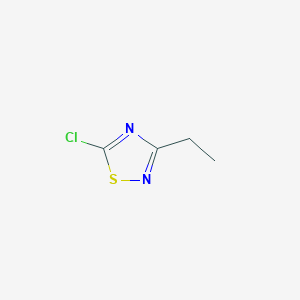

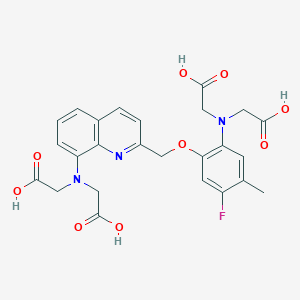

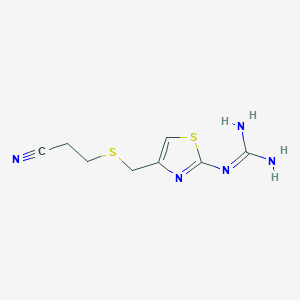

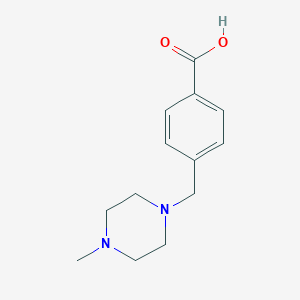

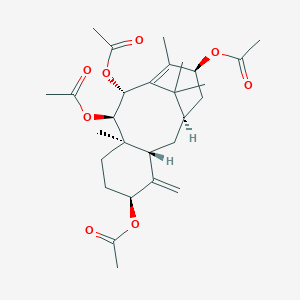

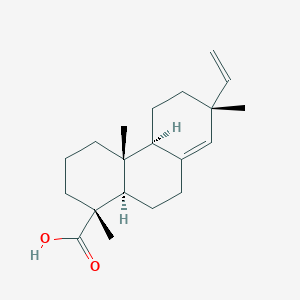

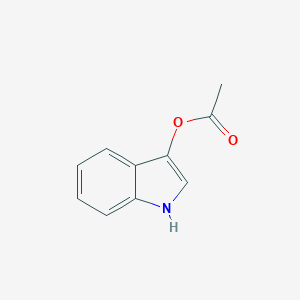

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?

A1: 4-Methyl-3-oxo-N-phenylpentanamide serves as a crucial building block in the multi-step synthesis of atorvastatin. [, ] This compound, also known as N-phenyl-isobutyloylacetamide, reacts with other specific molecules to ultimately form the complex structure of atorvastatin.

Q2: Can you describe a specific chemical reaction involving 4-methyl-3-oxo-N-phenylpentanamide in the context of atorvastatin synthesis?

A2: A study highlighted a concise synthesis of atorvastatin lactone, a precursor to atorvastatin, using 4-methyl-3-oxo-N-phenylpentanamide. [] The researchers employed a Hantzsch-type three-component reaction under high-speed vibration milling conditions. In this reaction, 4-methyl-3-oxo-N-phenylpentanamide reacts with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. This is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone.

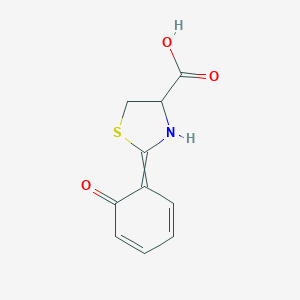

Q3: Have any novel impurities been identified during the synthesis of 4-methyl-3-oxo-N-phenylpentanamide?

A3: Yes, researchers have identified and isolated two novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, another intermediate in atorvastatin production. [] These impurities are 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Their structures were characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.

Q4: Is there structural data available for 4-methyl-3-oxo-N-phenylpentanamide?

A4: Yes, the molecular formula of 4-methyl-3-oxo-N-phenylpentanamide is C12H15NO2, and its molecular weight is 205.25 g/mol. [] Further structural insights can be gleaned from the single-crystal X-ray diffraction data available for the compound, revealing its crystal packing and intermolecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.